盐酸 (3S)-3-氨基-3-环丙基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

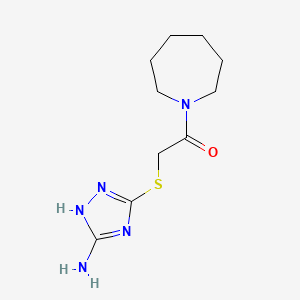

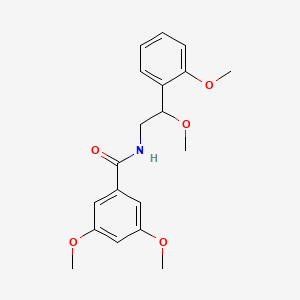

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a complex organic compound. It likely contains an ethyl group, a cyclopropyl group, and an amino group attached to a propanoate backbone. The presence of the hydrochloride indicates that it is a salt form of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including esterification, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of such compounds typically involves various functional groups attached to a carbon backbone. The 3D structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Ethers, which this compound may contain, commonly undergo cleavage of the C–O bond when exposed to strong acids . Other reactions would depend on the specific functional groups present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学研究应用

Bioconjugation and Crosslinking Strategies

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has been employed in covalent crosslinking strategies. Specifically, an adapted approach based on the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) method was developed to form a covalently coupled phosphoramidated single-stranded DNA (ssDNA) . This strategy demonstrates stability and exclusive phosphoramidation at the 5′ phosphate of ssDNA.

Barrier Membrane Coatings in Multiparticulate Systems

Ethylcellulose (EC), a cellulose ether, is commonly used for barrier membrane coating of multiparticulates in modified release applications. EC provides stability under physiological and storage conditions, making it ideal for this purpose. The degree of substitution, viscosity grade, and solvent systems used during the coating process influence the resulting film properties. EC-coated multiparticulates are filled into capsules or compressed as tablet dosage forms .

Agrochemicals and Insecticides

Apart from pharmaceutical and chemical applications, Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride finds use in the production of agrochemicals and insecticides .

Micro/Nanocapsules for Controlled Release

Ethylcellulose micro/nanocapsules have been synthesized, containing linseed oil as the core material. These capsules can be used for controlled release applications. The size distribution of the capsules is an important factor affecting drug release characteristics .

Synthesis of Piperidine Derivatives

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is a piperidine derivative synthesized via a multicomponent reaction (MCR). Although the yield was not reported, this compound represents an interesting area of research .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETRDBGBHBURIS-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)

![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)

![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)

![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)

![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)

![1,6,7-trimethyl-8-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595648.png)

![1,1-Diethyl-3-[1-(2-ethylbutanoyl)piperidin-4-yl]urea](/img/structure/B2595649.png)

![2-Chloro-1-[3-(oxolan-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2595650.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)

![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2595654.png)